8-Amino-1-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-amino-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3 |
InChI Key |
NRIDMPSSHRPZTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 8 Amino 1 Methylquinolin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into molecular structure. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.
In a typical ¹H NMR spectrum of 8-Amino-1-methylquinolin-2(1H)-one, distinct signals would be expected for the aromatic protons on the quinoline (B57606) core, the protons of the N-methyl group, and the protons of the amino group. The N-methyl group would likely appear as a singlet in the upfield region, while the aromatic protons would resonate at lower fields, displaying coupling patterns (doublets, triplets) that reveal their adjacency.
Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their nature (aliphatic, aromatic, carbonyl). The carbonyl carbon (C2) of the quinolinone ring is typically the most deshielded, appearing at a high chemical shift value (e.g., >160 ppm). researchgate.net
To enhance the accuracy of spectral assignment, experimental data is often compared with theoretical chemical shifts calculated using quantum chemical methods, such as Density Functional Theory (DFT). tsijournals.com By optimizing the molecular geometry and calculating the magnetic shielding tensors, a predicted spectrum can be generated that aids in the definitive assignment of complex signals. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is illustrative, based on typical chemical shift ranges for similar quinolinone structures. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.5 - 3.7 (singlet) | ~30 - 35 |
| C2=O | - | ~160 - 165 |
| H3 / C3 | ~6.5 - 6.7 (doublet) | ~120 - 125 |
| H4 / C4 | ~7.6 - 7.8 (doublet) | ~138 - 142 |
| H5 / C5 | ~7.0 - 7.2 (triplet) | ~115 - 120 |
| H6 / C6 | ~6.7 - 6.9 (doublet) | ~125 - 130 |
| H7 / C7 | ~7.2 - 7.4 (doublet) | ~110 - 115 |
| C8-NH₂ | ~5.0 - 6.0 (broad singlet) | ~145 - 150 |
While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal the intricate network of connections within a molecule. oxinst.com
COSY (Correlation Spectroscopy): This is one of the simplest and most common 2D NMR experiments, which identifies protons that are coupled to each other (typically on adjacent carbons). oxinst.com Cross-peaks in a COSY spectrum for a derivative of this compound would definitively map the relationships between adjacent aromatic protons (e.g., H5-H6, H6-H7), confirming their positions within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. researchgate.net This is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal for the N-methyl group would show a cross-peak to its corresponding carbon signal in the HSQC spectrum. mdpi.com
TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify entire spin systems of coupled protons. u-tokyo.ac.jp A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupling network, even if they are not directly coupled. For the quinolinone core, a TOCSY experiment could trace the connectivity from H5 through H6 to H7, revealing them as a single, interconnected unit. researchgate.net
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation. The 2D version of this experiment is known as NOESY or ROESY. u-tokyo.ac.jp
For this compound, an NOE experiment would be critical to confirm the spatial proximity between specific groups. For instance, observing an NOE correlation between the protons of the N-methyl group and the H8 proton (if present, or protons on a substituent at C8) or the H7 proton would provide definitive evidence of their relative orientation and the conformation of the molecule in solution.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies.
For this compound, key vibrational modes would include:
N-H stretching: The amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The position and shape of these bands can indicate the extent of hydrogen bonding.
C=O stretching: The carbonyl group of the quinolinone ring is a strong infrared absorber, typically found in the 1650-1690 cm⁻¹ range. Its frequency can be lowered if it participates in intermolecular hydrogen bonding.
C=C and C=N stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretches are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Shifts in these characteristic frequencies can provide evidence for intermolecular interactions. For example, in the solid state, strong hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another would lead to a broadening and red-shifting (lower frequency) of both the N-H and C=O stretching bands compared to their positions in a dilute, non-polar solution.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1650 - 1690 |
| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (N-CH₃) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its exact molecular formula.
For this compound (C₁₀H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass. HRMS would confirm this mass to several decimal places, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, one can deduce the structure of the parent molecule. Common fragmentation pathways for this compound could include:
Loss of the methyl group (•CH₃), resulting in an [M-15]⁺ ion.
Loss of carbon monoxide (CO) from the quinolinone ring, resulting in an [M-28]⁺ ion.
Fissions related to the amino group.
Analyzing these pathways helps piece together the molecular puzzle, corroborating data from other spectroscopic methods.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule in the solid state. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the exact position of every atom (excluding hydrogens in some cases) can be determined.
A crystal structure of a derivative of this compound would provide definitive data on:
Bond lengths and angles: Precise measurements that confirm the hybridizations and bonding within the molecule.
Planarity: It would show the degree of planarity of the fused quinoline ring system. nih.gov
Conformation: The exact orientation of substituents is revealed.
Intermolecular Interactions: Crucially, it visualizes how molecules pack in the crystal lattice. This includes identifying and quantifying hydrogen bonds (e.g., between the 8-amino group and the 2-carbonyl oxygen of a neighboring molecule) and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions are fundamental to understanding the physical properties of the compound.
Theoretical and Computational Investigations of 8 Amino 1 Methylquinolin 2 1h One
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like 8-Amino-1-methylquinolin-2(1H)-one. These calculations provide a detailed picture of the molecule's properties, from its three-dimensional shape to its electronic landscape.
Geometry Optimization and Conformational Landscapes
Computational studies on related heterocyclic systems often employ DFT methods to achieve this. The process involves iterative calculations to minimize the forces on each atom until a stable structure is reached. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino group and the methyl group relative to the quinolinone ring system. The planarity of the bicyclic quinolinone core is a key feature, while the amino and methyl groups will adopt positions that minimize steric hindrance and optimize electronic interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO is typically spread across the aromatic ring system. In this compound, the HOMO is expected to have significant contributions from the electron-donating amino group and the fused benzene (B151609) ring, making these regions susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing pyridinone part of the molecule, indicating the sites prone to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus represent likely sites for electrophilic attack (nucleophilic centers). Conversely, blue indicates regions of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack (electrophilic centers). Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These would be the primary nucleophilic centers. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl group, indicating these as electrophilic sites. The aromatic ring would exhibit varying potentials, influencing its interaction with other molecules.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. Comparing these predicted shifts with experimentally obtained NMR spectra helps in the precise assignment of signals to specific atoms in the molecule.
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies, often scaled by a factor to account for anharmonicity and other systematic errors in the calculations, can be compared with the experimental IR spectrum. This comparison aids in assigning the observed absorption bands to specific functional groups and vibrational modes, such as the C=O stretch of the quinolinone, the N-H stretches of the amino group, and the C-H vibrations of the aromatic ring and methyl group.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT can predict the λmax values corresponding to π-π* and n-π* transitions within the conjugated system, which can be compared with the experimentally measured UV-Vis spectrum.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. It is a cornerstone of structure-based drug design, allowing researchers to predict the binding mode and affinity of a small molecule to a biological target.
Prediction of Binding Affinities and Molecular Interactions with Biological Macromolecules
In the context of this compound, molecular docking studies would be employed to investigate its potential to interact with various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target macromolecule and using a scoring function to estimate the binding affinity.
The results of a docking study provide a binding energy score (often in kcal/mol), which is an estimate of the strength of the interaction. A more negative score typically indicates a stronger predicted binding affinity. Furthermore, docking simulations reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors (like the N-H of the amino group) and acceptors (like the C=O group) in both the ligand and the target.
Hydrophobic interactions: Occur between nonpolar regions of the ligand (such as the aromatic rings) and the target.
π-π stacking: Involves interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.
Van der Waals forces: General attractive or repulsive forces between atoms.
For this compound, docking studies could predict its binding to the active site of an enzyme or a receptor binding pocket. The amino group and the carbonyl oxygen would be key sites for forming hydrogen bonds, while the quinolinone ring system could participate in hydrophobic and π-stacking interactions. These predictions are invaluable for identifying potential biological targets and for guiding the design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | ASN82, GLY83, MET219, ASP208 |
| Key Interactions | Hydrogen bond between amino group and ASP208; Hydrogen bond between carbonyl oxygen and ASN82; π-π stacking with a tyrosine residue. |
Note: This table is for illustrative purposes. The specific target and interaction details would depend on the actual protein being studied.
Identification of Key Binding Site Residues and Modes of Interaction
Computational docking simulations are instrumental in predicting the binding orientation of small molecules like this compound within the active site of a protein. These studies help to identify the specific amino acid residues that are crucial for the interaction and to understand the nature of the binding forces, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov
For instance, in docking studies of similar quinoline derivatives with target proteins, specific interactions are frequently observed. Molecular docking of 8-hydroxy-2-methylquinoline into the binding cleft of the SARS-CoV-2 protein (PDB ID: 6VW1) has been performed to understand its potential inhibitory effects. researchgate.net While not the exact compound, this provides insight into how the quinoline scaffold can orient itself. In other studies involving peptide-protein interactions, docking simulations reveal key hydrogen bonds and salt bridges that stabilize the complex, with docking scores providing a measure of binding affinity. nih.gov For example, a docking score of -3.698 kcal/mol was reported for the best pose of a MUC1 peptide interacting with the SH3A domain of CIN85, where interactions involved residues like Gly34, Asn51, and Asp50. nih.gov Such computational approaches are vital for elucidating the molecular basis of a compound's activity and guiding the design of more potent derivatives.
Table 1: Illustrative Example of Key Interactions Identified Through Molecular Docking of Related Compounds
| Interacting Residue (Protein) | Type of Interaction | Interacting Group (Ligand) |
| Gly34 | Hydrogen Bond | Backbone NH |
| Asn51 | Hydrogen Bond | Backbone |
| Asp50 | Hydrogen Bond, Salt Bridge | Guanidinium Group |
Note: This table is an illustrative example based on interactions of a peptide with a protein to demonstrate the type of data obtained from docking studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov These models are predictive tools employed in drug discovery to forecast the activity of new chemical entities and to understand the structural features that influence their potency. nih.govresearchgate.net
QSAR models are built by correlating molecular descriptors with experimental activity. These descriptors can be calculated from the molecular structure and represent various physicochemical properties. Common descriptors include:
Electronic descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic net charges. walisongo.ac.id
Steric/Topological descriptors: Surface area (SAG) and surface area of atoms (SAA). walisongo.ac.id
Transport properties: Partition coefficient (log P) and hydration energy. walisongo.ac.id
Other descriptors: Polarizability. walisongo.ac.id
In a QSAR study on 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, ELUMO, EHOMO, hydration energy, polarizability, and log P were used to create a model for antimalarial activity. walisongo.ac.id For peptides and proteins, QSAR models can be developed using amino acid composition and z-scores derived from principal component analysis. nih.gov The goal is to develop a statistically robust equation that can accurately predict the activity of compounds based on these calculated descriptors. The reliability of these models is assessed through validation metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Relevance |
| Electronic | EHOMO, ELUMO, Dipole Moment | Governs reaction mechanisms and intermolecular interactions. walisongo.ac.id |
| Steric | Molecular Weight, Surface Area | Relates to the size and shape of the molecule, affecting receptor fit. walisongo.ac.idnih.gov |
| Lipophilicity | Log P | Influences membrane permeability and transport to the target site. walisongo.ac.idnih.gov |
| Solubility | Hydration Energy | Affects the bioavailability of the compound. walisongo.ac.id |
| Polarizability | Polarizability | Describes how easily the electron cloud is distorted by an electric field. walisongo.ac.id |
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in modern technologies like optical computing, data storage, and telecommunications. rsc.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.netnih.gov
The key parameters calculated to evaluate NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net The design of effective NLO molecules often involves creating a system with an electron donor group and an electron acceptor group connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). rsc.orgnih.gov
For quinoline derivatives, theoretical DFT calculations can provide insights into their potential NLO behavior. rsc.org For example, analysis of a quinoline-amide derivative showed good ICT from a donor group to an acceptor moiety, which is favorable for NLO properties. rsc.org The calculated values are often compared to a standard reference material like urea (B33335) to gauge their potential. nih.govmdpi.com Studies on various organic molecules have shown that the presence of strong electron-withdrawing and electron-donating groups significantly enhances the hyperpolarizability. nih.govresearchgate.net
Table 3: Calculated NLO Properties for a Related Quinoline Derivative and Reference Compounds
| Compound | Dipole Moment (μ) [D] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| Urea (Reference) | 4.86 | 31.83 | 611.83 |
| Quinoline-amide derivative (5) | 10.38 | 390.41 | 8758.55 |
Source: Data from a computational study on a quinoline-1,3-benzodioxole chalcone, used here for illustrative purposes. rsc.org
Solvent Effects on Molecular Properties and Reactivity using Computational Models
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. researchgate.net These studies analyze how different solvents impact a molecule's structure, stability, and spectroscopic properties.
For related hydroxyquinoline derivatives, DFT calculations using the PCM model have been performed to study the effects of solvents like benzene, ethanol, and water on their structural and electronic properties. researchgate.net Such analyses reveal that properties like vibrational frequencies, electronic transitions (UV-Vis spectra), and chemical shifts are solvent-dependent. researchgate.net
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key phenomenon studied. For a hydroxyquinoline derivative, it was observed that while the absorption peak was unaffected by solvent polarity, the fluorescence peak showed a significant redshift (a shift to longer wavelength) as solvent polarity increased. researchgate.net This is often indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.net Computational methods can be used to calculate the ground and excited state dipole moments to understand these solvatochromic shifts. researchgate.netmdpi.com These studies are crucial for understanding reaction mechanisms and designing experiments in appropriate solvent systems. researchgate.net
Table 4: Example of Solvent Effects on the Spectral Properties of a Hydroxyquinoline Derivative (4BMHQ)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |
| n-Hexane | 1.88 | 1.375 | 342 | 414 | 5334 |
| Toluene | 2.38 | 1.496 | 343 | 417 | 5406 |
| Dichloromethane | 8.93 | 1.424 | 343 | 425 | 5928 |
| Acetonitrile | 37.50 | 1.344 | 344 | 430 | 6162 |
| Methanol | 32.70 | 1.329 | 343 | 430 | 6239 |
Source: Data from a solvatochromic study on 1-(((4-bromophenyl)amino)(4-methoxyphenyl)methyl)-6-hydroxyquinoline-2(1H)-one (4BMHQ), used here for illustrative purposes. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 8 Amino 1 Methylquinolin 2 1h One
Electrophilic Aromatic Substitution on the Quinolinone Ring
The quinolinone scaffold consists of two fused rings with distinct electronic properties. The pyridinone ring, containing an amide moiety within an aromatic-like system, is generally electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene (B151609) ring's reactivity is heavily influenced by its substituents.
In 8-Amino-1-methylquinolin-2(1H)-one, the 8-amino group is a powerful activating group. As a strong ortho-, para-director, it significantly increases the electron density on the carbocyclic ring, making it the primary site for electrophilic aromatic substitution. The positions ortho (C7) and para (C5) to the amino group are the most nucleophilic and therefore the most likely to be attacked by electrophiles. In contrast, electrophilic attack on the pyridinone ring is highly unfavorable. For the parent quinoline (B57606) molecule, electrophilic substitution, such as nitration, occurs on the benzene ring, typically yielding a mixture of 5- and 8-substituted products. stackexchange.com This proceeds through the N-protonated quinolinium ion, which is strongly deactivated. stackexchange.com However, the presence of the powerful activating 8-amino group in this compound overrides this deactivation, strongly favoring substitution at the C5 and C7 positions. Theoretical studies on the related 8-hydroxyquinoline (B1678124) also indicate that the benzene ring is the site of electrophilic attack. orientjchem.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent Type | Predicted Position of Substitution | Rationale |
| General Electrophile (E+) | C5 and C7 | Strong activating and ortho, para-directing effect of the 8-amino group. |
Nucleophilic Substitution Reactions and their Regioselectivity
Nucleophilic aromatic substitution on the this compound core is not a typical reaction pathway, as the molecule lacks an adequate leaving group on the aromatic rings. Such reactions generally require the presence of a group like a halogen or a nitro group that can be displaced by a nucleophile.
However, studies on related quinolinone systems provide insight into potential regioselectivity if a suitable leaving group were installed. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the C4 position is readily displaced by various nucleophiles. This highlights the C4 position as being activated towards nucleophilic attack. In some highly activated systems, such as 1-methyl-3,6,8-trinitro-2-quinolone, a phenomenon known as cine-substitution has been observed, where a nucleophile attacks the C4 position, resulting in the elimination of the vicinal nitro group from the C3 position. nih.gov This unusual reactivity is attributed to the severe electronic deactivation and steric strain in the molecule. nih.gov For this compound, any potential nucleophilic substitution would likely occur on the pyridinone ring, particularly at the C4 position, should a leaving group be present.
Reactions at the 8-Amino Group
The primary aromatic amino group at the C8 position is a key center of reactivity, behaving as a potent nucleophile.
Acylation and Amidation Reactions
The 8-amino group readily undergoes acylation and amidation reactions when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable amide bond. This is a fundamental and high-yielding transformation for aromatic amines. The resulting N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)amide derivatives are important synthetic intermediates. The parent molecule, 8-aminoquinoline (B160924), is widely used as a directing group in C-H activation reactions, a process that typically begins with its acylation. nih.gov
Table 2: General Acylation Reaction
| Reactant | Reagent | Product |
| This compound | Acyl Chloride (R-COCl) | N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)amide |
| This compound | Acid Anhydride ((R-CO)₂O) | N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)amide |
Condensation Reactions with Carbonyl Compounds
As a primary amine, the 8-amino group can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction is typically catalyzed by acid and proceeds through a hemiaminal (or carbinolamine) intermediate. nih.gov This intermediate then undergoes dehydration, driven by the removal of water, to yield the C=N double bond of the imine. nih.gov This reversible reaction is a cornerstone of amine chemistry and allows for the facile introduction of a wide variety of substituents at the 8-position.
Reactivity of the 1-Methyl Group and Related Functionalizations
The methyl group attached to the nitrogen at position 1 is generally considered to be chemically inert under most reaction conditions. Unlike a methyl group on an aromatic ring (a benzylic position), the N-methyl group in the quinolinone system does not readily undergo deprotonation or radical abstraction. Its primary influence on reactivity is steric rather than electronic. In highly substituted quinolinone systems, the steric bulk of the 1-methyl group can cause significant distortion of the quinolone ring system. For instance, the steric repulsion between a 1-methyl group and an 8-nitro group has been shown to twist the quinolone framework, leading to a loss of aromaticity in the pyridone ring and an increase in its reactivity. nih.gov
Oxidation and Reduction Pathways of the Quinolinone Core and Substituents
The this compound molecule possesses several sites susceptible to oxidation and reduction.
Oxidation: The quinolinone ring system can be oxidized under specific conditions. While no specific examples for this compound are available, related quinoline derivatives can be oxidized to form N-oxides. The primary amino group is also susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions.
Reduction: The most common reduction reaction involves the carbonyl group at the C2 position. Treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to reduce the amide carbonyl to an alcohol, yielding 8-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-ol, or potentially lead to ring opening depending on the reaction's severity.
Furthermore, the entire heterocyclic ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like NiMo or CoMo at high pressures and temperatures can lead to the saturation of the pyridinone ring, as seen in hydrodenitrogenation studies of related quinolines. utah.edu This process typically results in the formation of tetrahydroquinoline derivatives. utah.edu
Mechanistic Investigations of Novel Reaction Pathways
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific, detailed studies published concerning the mechanistic investigations of novel reaction pathways for the chemical compound This compound .
While the fundamental structure of the molecule, featuring an aniline-like amino group and a quinolinone core, suggests potential reactivity in electrophilic substitution, diazotization, or coupling reactions, no dedicated research has been found that elucidates the mechanisms of these or any other novel transformations. The existing literature primarily focuses on the synthesis and biological activities of related but structurally distinct quinoline and quinolinone derivatives.
Due to the absence of published research in this specific area, no detailed research findings or data tables on reaction mechanisms, intermediates, or kinetic studies for This compound can be provided at this time. Further experimental and computational research would be required to explore and understand the reaction pathways available to this compound.
Mechanistic and Biological Activity Research on 8 Amino 1 Methylquinolin 2 1h One Derivatives
Structure-Activity Relationship (SAR) Studies of 8-Amino-1-methylquinolin-2(1H)-one Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have been instrumental in elucidating how modifications to its chemical structure influence its biological activities. The core structure of these analogues, the quinolinone ring, along with its various substituents, provides a versatile scaffold for targeted modifications aimed at enhancing efficacy and selectivity. nih.govnih.gov
Impact of Substitutions on the Quinolinone Core (N-1, C-3, C-4, C-5, C-6, C-7, C-8) on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolinone core. Research has shown that even minor alterations at the N-1, C-3, C-4, C-5, C-6, C-7, and C-8 positions can lead to significant changes in the compound's biological profile. For instance, substitutions at the C-5 position have been explored for their potential to modulate activity against various biological targets. nih.gov The introduction of different functional groups can affect the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for its interaction with biological macromolecules. nih.govresearchgate.net
The following table summarizes the observed impact of substitutions at various positions of the quinolinone core:
Table 1: Impact of Substitutions on the Quinolinone Core
| Position | Type of Substitution | Effect on Biological Activity |
|---|---|---|
| N-1 | Varied alkyl and aryl groups | Influences solubility and membrane permeability. |
| C-3 | Halogens, small alkyl groups | Can enhance potency, but larger groups may decrease activity due to steric clashes. |
| C-4 | Hydroxyl, methoxy (B1213986) groups | Often involved in key hydrogen bonding interactions with target proteins. |
| C-5 | Amino and substituted amino groups | Critical for activity, with primary amines showing significant effectiveness in some models. nih.gov |
| C-6 | Electron-withdrawing or donating groups | Modulates the electronic nature of the aromatic ring, affecting target binding affinity. |
| C-7 | Various functional groups | Can be modified to improve pharmacokinetic properties. |
| C-8 | Amino group | Essential for the characteristic biological activities of this class of compounds. |
Role of the 8-Amino and 1-Methyl Groups in Activity Modulation
The 8-amino and 1-methyl groups are defining features of the this compound scaffold and play pivotal roles in modulating its biological activity. The 1-methyl group can influence the compound's conformation and metabolic stability. The 8-amino group is frequently involved in crucial interactions with the biological target, often acting as a hydrogen bond donor. researchgate.net Studies on related quinolinone derivatives have shown that the amino group at the 1-position and the ketone at the 2-position can lead to effective inhibition of certain enzymes. researchgate.net The positioning of these groups is critical, as they contribute to the specific orientation of the molecule within the binding site of a target protein.
Influence of Intramolecular Hydrogen Bonding and Redox Potentials on Biological Response
Intramolecular hydrogen bonding (IHB) can significantly influence the conformation and electronic properties of a molecule, thereby affecting its biological response. In the case of this compound and its analogues, IHBs can form between the 8-amino group and the adjacent carbonyl group at position 2, or with other suitably positioned substituents. This can lock the molecule into a more rigid, planar conformation, which may be favorable for binding to a specific biological target. nih.govrsc.org
Furthermore, the redox potential of quinone and hydroquinone-like structures is a key determinant of their biological activity. nih.gov The ability to undergo electron transfer reactions is often linked to their mechanism of action. The presence and nature of substituents on the quinolinone ring can modulate these redox potentials. For example, the addition of hydrogen bonds can increase the redox potential. nih.gov
Biochemical Target Identification and Validation
Identifying and validating the specific biochemical targets of this compound derivatives is a critical step in understanding their mechanism of action and for the development of targeted therapies. Research has indicated that these compounds can interact with a variety of enzymes and receptors, leading to a range of biological effects.
Inhibition of Key Enzymes (e.g., PI3K, Hsp90, Topoisomerase I/IIα, NQO1)
Derivatives of the quinolinone scaffold have been investigated for their inhibitory activity against several key enzymes implicated in disease pathways.
Topoisomerase I/IIα: Some quinolinone-related compounds, like naphthalimides, act as DNA intercalators and can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov This inhibition leads to DNA damage and can trigger apoptosis in cancer cells.
Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a role in the stability and function of numerous client proteins involved in cell growth and survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, including topoisomerase II. nih.govnih.gov The disruption of the Hsp90-topoisomerase II interaction can lead to increased topoisomerase II activity and enhanced cell death when combined with a topoisomerase poison. nih.govnih.gov
PI3K: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that regulates cell growth, proliferation, and survival. While direct inhibition of PI3K by this compound itself is not extensively documented in the provided context, the broader class of quinoline (B57606) derivatives has been explored for PI3K inhibitory activity.
The following table summarizes the inhibitory activities of quinolinone-related compounds against various enzymes:
Table 2: Enzyme Inhibition by Quinolinone-Related Compounds
| Enzyme | Role | Effect of Inhibition |
|---|---|---|
| Topoisomerase I/IIα | DNA replication and repair | DNA damage, apoptosis. nih.gov |
| Hsp90 | Protein folding and stability | Degradation of client proteins, increased topoisomerase II activity. nih.govnih.gov |
| NQO1 | Quinone detoxification | Altered cellular metabolism of quinone compounds. |
| PI3K | Cell signaling (growth, survival) | Potential for anti-proliferative effects. |
Receptor Binding Studies and Selectivity
Receptor binding studies are essential to determine the affinity and selectivity of a compound for its intended target. For this compound analogues, these studies would involve assessing their binding to various receptors to understand their pharmacological profile. High selectivity is a desirable trait for a drug candidate as it minimizes off-target effects. The development of highly selective inhibitors is a key goal in modern drug discovery. For example, in the context of kinase inhibitors, achieving selectivity is crucial to avoid unwanted side effects. nih.gov
Cellular Mechanism of Action Studies (In Vitro)
In vitro studies have been instrumental in elucidating the cellular mechanisms through which this compound and its related derivatives exert their biological effects. These investigations have primarily focused on their ability to modulate specific cellular pathways and their performance in various cell-based screening assays.
Modulation of Cellular Pathways (e.g., Apoptosis Induction, HIV-1 Latency Reversal, Cell Viability Effects)
Derivatives of the quinoline scaffold have been identified as potential modulators of critical cellular processes, including the reversal of HIV-1 latency and effects on cell viability.
HIV-1 Latency Reversal: The "shock and kill" strategy is a therapeutic approach aimed at eradicating latent HIV-1 reservoirs. researchgate.netnih.gov This method involves using latency-reversing agents (LRAs) to reactivate the expression of viral genes in latently infected cells, thereby making them recognizable and susceptible to elimination by the immune system or viral cytopathic effects. researchgate.netnih.govmdpi.com Quinoline derivatives are among the various classes of small molecules investigated for this purpose. researchgate.net The mechanism of latency is complex, involving transcriptional and epigenetic controls at the viral promoter. mdpi.com LRAs often function by targeting host factors, such as histone deacetylases (HDACs) or the positive transcription elongation factor b (P-TEFb), to reignite viral gene expression. mdpi.commdpi.com For instance, some LRAs work by releasing the positive transcription elongation factor b (pTEFb) from its inhibitory complex. researchgate.net While specific studies on this compound are not detailed, the broader class of quinolines has shown promise in this area through high-throughput screening campaigns designed to identify novel LRAs. researchgate.net
Cell Viability Effects: The impact of amino-substituted methylquinolinone derivatives on cell viability has been assessed, particularly in the context of their development as nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors. In a study using 3T3-L1 pre-adipocytes, isomers of the target compound, specifically 5-amino-1-methylquinolinone (5-amino-1MQ) and 7-amino-1-methylquinolinone (7-amino-1MQ), were evaluated. The results showed that at a concentration of 10 µM, neither compound significantly impacted cell viability over a 24-hour period. nih.gov However, at higher concentrations ranging from 100 µM to 300 µM, these compounds began to exhibit modest cytotoxicity. nih.gov At the highest tested concentration of 600 µM, a significant reduction in cell viability of approximately 40% was observed for both compounds. nih.gov
| Compound | Concentration (µM) | Effect on Cell Viability |
|---|---|---|
| 5-amino-1MQ | 10 | No significant impact |
| 5-amino-1MQ | 100 - 300 | Modest cytotoxicity |
| 5-amino-1MQ | 600 | ~40% cytotoxicity |
| 7-amino-1MQ | 10 | No significant impact |
| 7-amino-1MQ | 100 - 300 | Modest cytotoxicity |
| 7-amino-1MQ | 600 | ~40% cytotoxicity |
Evaluation in Cell-Based Assays and Phenotypic Screening
Cell-based assays and phenotypic screens are crucial for identifying and characterizing the biological activity of novel compounds. Quinolinone derivatives have been evaluated in various such assays to determine their potential as therapeutic agents.
Phenotypic Screening for HIV-1 Latency Reversal: Cell-based assays are the primary method for discovering new LRAs. A common model used in these screens is the J-Lat cell line, which is a latently infected T-cell line that contains a full-length HIV provirus with a GFP reporter gene. researchgate.net Reactivation of the provirus leads to GFP expression, which can be readily detected and quantified. Screens using such cell lines have successfully identified multiple classes of small molecules, including quinolines, that can reverse HIV-1 latency. researchgate.net
Cell-Based Assays for NNMT Inhibition: To validate the mechanism of action for methylquinolinium-based NNMT inhibitors, differentiated 3T3-L1 adipocytes serve as a relevant cell-based model. nih.gov In these cells, the effect of NNMT inhibition on lipid accumulation (lipogenesis) can be quantified. Treatment of differentiating 3T3-L1 pre-adipocytes with 5-amino-1MQ resulted in a concentration-dependent inhibition of lipogenesis. nih.gov This assay provides a phenotypic readout of the compound's ability to modulate cellular metabolism. Specifically, concentrations of 30 µM and 60 µM of 5-amino-1MQ reduced lipid accumulation by 50% and 70%, respectively. nih.gov These results demonstrate that NNMT inhibition by methylquinolinone derivatives can suppress the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. nih.gov
| Compound | Concentration (µM) | Inhibition of Lipid Accumulation |
|---|---|---|
| 5-amino-1MQ | 30 | 50% |
| 5-amino-1MQ | 60 | 70% |
Investigations in In Vivo Animal Models (Focus on Mechanistic Elucidation)
To understand the physiological relevance of in vitro findings, quinolinone derivatives have been advanced into pre-clinical animal models. These studies focus on elucidating the mechanism of action by measuring key pharmacodynamic markers.
Assessment of Pharmacodynamic Endpoints in Pre-Clinical Disease Models
Research using diet-induced obese mouse models has provided proof-of-concept for the therapeutic potential of NNMT inhibitors based on the methylquinolinium scaffold. dtic.mil These studies are critical for validating that the molecular mechanism observed in vitro translates to a desired physiological effect in a living organism.
In diet-induced obese mice, systemic administration of a potent NNMT inhibitor from this class led to significant, favorable changes in several key metabolic parameters. nih.gov The observed effects support the mechanism of action being the targeted inhibition of the NNMT enzyme. A primary pharmacodynamic marker is the intracellular level of 1-methylnicotinamide (B1211872) (1-MNA), the product of the NNMT-catalyzed reaction. NNMT inhibitors were shown to effectively reduce intracellular 1-MNA levels in adipocytes. nih.gov This target engagement leads to a cascade of downstream metabolic changes, including an increase in intracellular NAD+ and S-(5'-adenosyl)-L-methionine (SAM). nih.gov
The key physiological outcomes measured in these in vivo models included a significant reduction in total body weight and white adipose tissue mass. nih.govdtic.mil Furthermore, analysis of the adipose tissue revealed a decrease in the size of individual adipocytes. nih.gov Systemic effects were also noted, with a measurable decrease in plasma total cholesterol levels. nih.gov These results were achieved without any observed changes in food intake, suggesting that the weight loss is due to increased energy expenditure rather than appetite suppression. nih.govdtic.mil
| Pharmacodynamic Endpoint | Observed Effect |
|---|---|
| Body Weight | Significantly reduced |
| White Adipose Mass | Significantly reduced |
| Adipocyte Size | Decreased |
| Plasma Total Cholesterol | Lowered |
| Intracellular 1-MNA | Reduced |
| Food Intake | No impact |
Research Applications and Future Directions for 8 Amino 1 Methylquinolin 2 1h One
8-Amino-1-methylquinolin-2(1H)-one as a Molecular Probe in Chemical Biology
The 8-aminoquinoline (B160924) scaffold, the core of this compound, is a well-established fluorophore used in the development of molecular probes, particularly for the detection of metal ions. ijfans.org These probes function by binding to a specific analyte, such as a metal ion, which results in a measurable change in their fluorescence properties. Derivatives of 8-aminoquinoline have been particularly popular for creating fluorescent sensors to detect zinc (Zn²⁺) and copper (Cu²⁺) ions in environmental and biological systems. ijfans.orgnih.gov
Researchers design and synthesize derivatives to enhance the probe's performance, including improving water solubility and cell membrane permeability for intracellular studies. ijfans.org For instance, attaching natural antioxidant acids or other functional groups to the 8-aminoquinoline core can create multifunctional agents that act as both a chelator and a therapeutic agent. nih.govnih.gov The fundamental principle involves the coordination of the nitrogen atom in the quinoline (B57606) ring and the amino group with the target metal ion, which modulates the internal charge transfer (ICT) characteristics of the molecule and leads to a distinct optical response. ijfans.org
Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Probes
| Derivative Class | Target Analyte | Principle of Detection | Application Area | Citation |
| 8-Amidoquinoline Derivatives | Zinc (Zn²⁺) | Chelation-enhanced fluorescence | Biological Imaging, Environmental Monitoring | ijfans.org |
| 8-Aminoquinoline-Natural Acid Hybrids | Copper (Cu²⁺) | Chelation-induced change in UV-Vis absorbance | Antioxidant Research, Metal Homeostasis Studies | nih.gov |
| 8-Aminoquinoline-Melatonin Hybrids | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Metal chelation | Alzheimer's Disease Research | nih.gov |
Integration into Advanced Materials and Photonic Systems
The inherent photophysical properties of the quinoline framework make its derivatives, including this compound, attractive candidates for integration into advanced materials and photonic systems. Quinolines are used as foundational structures in the production of dyes due to their electronic and optical characteristics. nih.gov The fluorescence of such compounds is often sensitive to the local environment, such as solvent polarity. This behavior is governed by processes like excited-state charge transfer, which can be harnessed in the design of "smart" materials that respond to external stimuli. acs.org
The potential applications in materials science are broad. These molecules could be incorporated into polymer matrices to create fluorescent sensors for detecting specific chemicals or changes in environmental conditions. Furthermore, their light-emitting properties suggest potential use in organic light-emitting diodes (OLEDs) or other photonic devices. The ability of the quinoline ring to participate in π-π stacking interactions also allows for the construction of ordered supramolecular assemblies, a key area in the development of novel functional materials. ijfans.org
Role as a Synthetic Building Block for Complex Heterocyclic Molecules
One of the most significant applications of the 8-aminoquinoline scaffold is its use as a versatile synthetic building block and directing group in organic synthesis. nih.gov The amino group at the 8-position serves as a powerful coordinating site for transition metals, enabling chemists to direct C-H activation and functionalization at specific positions on a substrate molecule with high precision. nih.gov
A prominent example is the use of 8-aminoquinoline as a bidentate directing group in palladium-catalyzed C(sp²)-H arylation reactions. nih.gov In this role, it is first attached to a starting molecule to form an amide. The 8-aminoquinoline moiety then directs a palladium catalyst to a nearby C-H bond, allowing for the selective introduction of new aryl groups. This strategy has been used to synthesize complex chiral molecules from readily available natural products like myrtenal. nih.gov
Beyond its role as a directing group, the 8-aminoquinoline core is a common starting material for building larger, more complex heterocyclic systems with diverse biological activities. rsc.orgresearchgate.net It has been used as a precursor in the synthesis of potential antimalarial agents and multifunctional compounds for neurodegenerative diseases. nih.govacs.org
Table 2: Synthetic Utility of the 8-Aminoquinoline Scaffold
| Reaction Type | Role of 8-Aminoquinoline | Resulting Molecular Class | Application | Citation |
| C-H Arylation | Bidentate Directing Group | Chiral Cyclobutane Keto Acids | Natural Product Synthesis, Small Molecule Libraries | nih.gov |
| Amide Condensation | Starting Reagent | 8-Aminoquinoline-Melatonin Hybrids | Alzheimer's Disease Therapeutics | nih.gov |
| Nucleophilic Substitution | Starting Reagent | N-Substituted 8-Aminoquinolines | Antimalarial Drug Discovery | acs.org |
| Annulation Reactions | Precursor | Fused Polycyclic Heterocycles | Complex Molecule Synthesis | researchgate.net |
Development of Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
The characterization, detection, and quantification of this compound and its derivatives rely on a suite of advanced analytical techniques. Given its use as a building block and a functional probe, confirming its structure and purity is critical.
High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of synthesized 8-aminoquinoline derivatives, often achieving ≥95% purity for research purposes. nih.gov For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable, providing precise information about the arrangement of atoms within the molecule. nih.gov Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides exact molecular weight data, confirming the elemental composition of the synthesized compound. nih.gov When used as a fluorescent probe, its detection and quantification are primarily achieved through fluorescence spectroscopy, which measures the intensity of emitted light upon excitation at a specific wavelength. ijfans.org
Table 3: Key Analytical Methods for 8-Aminoquinoline Derivatives
| Analytical Technique | Purpose | Type of Information Provided | Citation |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative measure of compound purity in a sample | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed connectivity and chemical environment of atoms (¹H, ¹³C) | nih.gov |
| Mass Spectrometry (MS / HRMS) | Molecular Weight Determination | Precise mass-to-charge ratio (m/z), confirming molecular formula | nih.gov |
| Fluorescence Spectroscopy | Functional Analysis | Measures changes in fluorescence intensity and wavelength for probe applications | ijfans.org |
| UV-Visible Spectroscopy | Metal Binding Studies | Monitors changes in absorbance spectra upon chelation with metal ions | nih.gov |
Emerging Research Areas and Potential Novel Applications for this compound
The broader quinoline and quinolinone chemical space is a fertile ground for drug discovery, with approved drugs for bacterial infections, viral diseases, and cystic fibrosis. mdpi.com Emerging research for derivatives of 8-aminoquinoline is increasingly focused on creating highly specific, multifunctional agents for complex diseases.
A significant area of interest is neurodegenerative disorders. Researchers have designed and synthesized 8-aminoquinoline-melatonin hybrids as potential multi-target agents for Alzheimer's disease. nih.gov These molecules are designed to chelate excess metal ions implicated in amyloid-β aggregation while also possessing other beneficial properties derived from the melatonin (B1676174) scaffold. nih.gov
Furthermore, the quinoline core is a well-established pharmacophore in the fight against infectious diseases. nih.govrsc.org Research continues into new quinoline-based compounds with activity against parasites like Leishmania and viruses such as HIV. rsc.org The structural versatility of this compound makes it an attractive starting point for the development of new derivatives targeting these and other pathogens, as well as for exploring applications in cancer and inflammatory diseases. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
